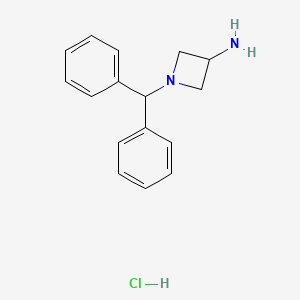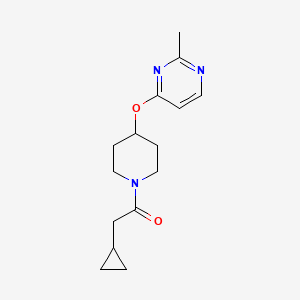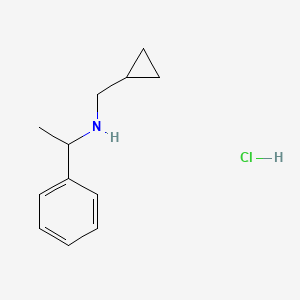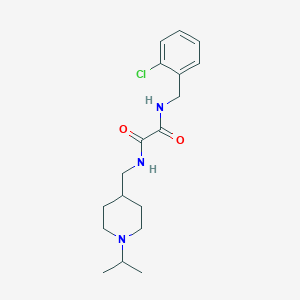
3-(1-(1-Naphthoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(1-(1-Naphthoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a compound that falls under the category of thiazolidin-2,4-dione (TZD) molecules . The TZD moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .
Synthesis Analysis
Thiazolidin-2,4-dione derivatives have been synthesized using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . In one study, deep eutectic solvents were used in the synthesis of thiazolidinedione derivatives that acted as both solvents and catalysts .
Molecular Structure Analysis
Thiazolidin-2,4-dione, also called glitazone, is a heterocyclic moiety that consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .
Chemical Reactions Analysis
The chemical reactions of thiazolidin-2,4-dione derivatives are diverse and complex. The synthesized derivatives have demonstrated various biological activities, including α-amylase and α-glucosidase inhibitory activity .
Scientific Research Applications
Pyrrolidine in Drug Discovery
The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to develop compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by:
- The possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
- The contribution to the stereochemistry of the molecule .
- The increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .
Thiazolidine in Biological Applications
Thiazolidine motifs are five-membered heterocyclic moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on . The presence of sulfur enhances their pharmacological properties .
Influence of Steric Factors on Biological Activity
The structure–activity relationship (SAR) of compounds characterized by the pyrrolidine ring and its derivatives has been studied . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Synthetic Strategies
Synthetic strategies used for the construction of the pyrrolidine ring include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
Green Synthesis
Green synthesis approaches have been employed to improve the selectivity, purity, product yield and pharmacokinetic activity of thiazolidine and its derivatives . These approaches focus on atom economy, cleaner reaction profile and catalyst recovery .
Designing Next-Generation Drug Candidates
The data on the synthesis and biological activity of thiazolidine and its derivatives provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Mechanism of Action
Target of Action
The primary target of 3-(1-(1-Naphthoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
3-(1-(1-Naphthoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione interacts with its target, PPAR-γ, by binding to the ligand-binding domain (LBD) of the receptor . This binding activates the receptor, promoting the targeted gene expression .
Biochemical Pathways
The activation of PPAR-γ by 3-(1-(1-Naphthoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione leads to improved insulin resistance, thus exhibiting hypoglycemic activity . Additionally, it exhibits antimicrobial action by inhibiting cytoplasmic Mur ligases . Mur ligases are involved in the formation of UDP-MurNAc-pentapeptide, a key component of bacterial cell walls .
Pharmacokinetics
Thiazolidine-2,4-dione derivatives are known to have diverse therapeutic and pharmaceutical activity . Various synthetic approaches have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
The activation of PPAR-γ by 3-(1-(1-Naphthoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione leads to improved insulin sensitivity, thus exhibiting hypoglycemic activity . It also exhibits antimicrobial action by inhibiting the synthesis of bacterial cell walls .
Future Directions
The future directions for “3-(1-(1-Naphthoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” and similar compounds could involve further development to produce a new class of antidiabetic agents . Additionally, the development of multifunctional drugs and improving their activity should be a focus of research .
properties
IUPAC Name |
3-[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-16-11-24-18(23)20(16)13-8-9-19(10-13)17(22)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKARUEKBFRKAMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(1-Naphthoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2519931.png)






![N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2519940.png)

![4-Amino-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one](/img/structure/B2519942.png)
![3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide](/img/structure/B2519947.png)
![Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate](/img/structure/B2519948.png)
